

N-Phenylacrylamide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Phenylacrylamide*

Cat. No.: *B184240*

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This technical guide provides an in-depth overview of **N-Phenylacrylamide** (NPA), a versatile monomer with significant applications in polymer chemistry, drug delivery, bioconjugation, and as a biochemical probe. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications, supplemented with experimental protocols and pathway diagrams.

Core Properties of N-Phenylacrylamide

N-Phenylacrylamide is a white to off-white crystalline solid. Its chemical structure consists of an acrylamide group attached to a phenyl ring, rendering it amenable to polymerization and various chemical modifications.

Property	Value	Reference
CAS Number	2210-24-4	
Molecular Formula	C ₉ H ₉ NO	
Molecular Weight	147.17 g/mol	
Melting Point	103-106 °C	[1]
Appearance	White to almost white powder/crystal	[1]
Solubility	Soluble in organic solvents like methanol, ethanol, and acetone; limited solubility in water.	

Synthesis of N-Phenylacrylamide

A common and effective method for the synthesis of **N-Phenylacrylamide** involves the reaction of aniline with acryloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[2]

Experimental Protocol: Synthesis from Aniline and Acryloyl Chloride

Materials:

- Aniline
- Acryloyl chloride
- Triethylamine (TEA) or another suitable base
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and stirring equipment
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add acryloyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **N-Phenylacrylamide**.

Applications in Drug Development and Research

N-Phenylacrylamide's unique properties make it a valuable tool in several areas of drug development and biomedical research.

Polymer-Based Drug Delivery Systems

N-Phenylacrylamide can be polymerized to form homopolymers or copolymerized with other monomers to create hydrogels for controlled drug delivery.[3] These hydrogels can encapsulate therapeutic agents and release them in a sustained manner.[4]

Materials:

- **N-Phenylacrylamide** (NPA)
- N,N'-Methylenebis(acrylamide) (BIS) as a crosslinker
- Ammonium persulfate (APS) or potassium persulfate (KPS) as an initiator
- N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator
- Deionized water
- Model drug (e.g., bovine serum albumin, doxorubicin)

Procedure:

- Prepare a solution by dissolving **N-Phenylacrylamide** and N,N'-Methylenebis(acrylamide) in deionized water. The monomer and crosslinker concentrations can be varied to control the hydrogel's properties.
- If loading a drug, dissolve the model drug in this solution.
- Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
- Add the initiator (APS or KPS) to the solution and mix gently.
- Add the accelerator (TEMED) to initiate the polymerization reaction.

- Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours or until a solid gel is formed.
- After polymerization, the hydrogel can be removed from the mold and washed extensively with deionized water to remove any unreacted monomers and initiator.
- For drug release studies, the drug-loaded hydrogel can be placed in a buffer solution (e.g., PBS at pH 7.4) at 37 °C, and the release of the drug can be monitored over time using techniques like UV-Vis spectroscopy or HPLC.

Bioconjugation

The acrylamide group in **N-Phenylacrylamide** can act as a Michael acceptor, allowing for covalent conjugation to nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine. This makes it a useful tool for creating protein-polymer conjugates, antibody-drug conjugates (ADCs), and for immobilizing proteins on surfaces.

Materials:

- **N-Phenylacrylamide** (NPA)
- Bovine Serum Albumin (BSA)
- Phosphate-buffered saline (PBS), pH 7.4-8.0
- Dimethyl sulfoxide (DMSO) for dissolving NPA
- Size-exclusion chromatography (SEC) column for purification
- Mass spectrometer for characterization

Procedure:

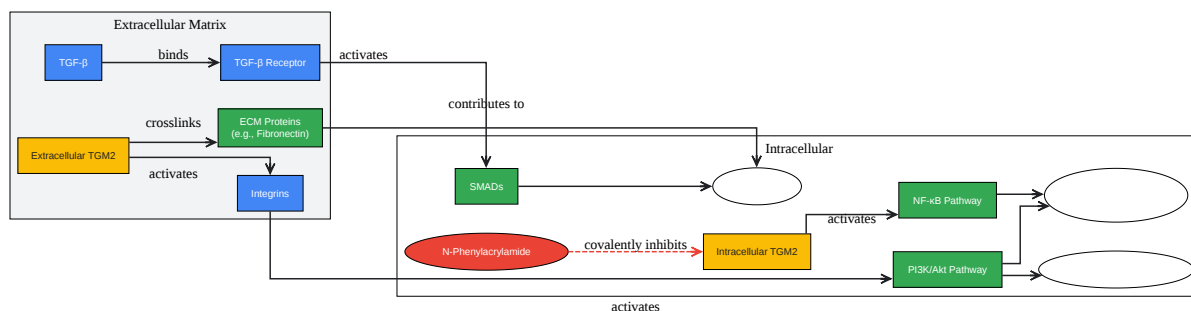
- Dissolve BSA in PBS buffer to a known concentration (e.g., 10 mg/mL).
- Prepare a stock solution of **N-Phenylacrylamide** in DMSO at a higher concentration.

- Add a molar excess of the NPA solution to the BSA solution while gently stirring. The molar ratio of NPA to protein will influence the degree of labeling.
- Allow the reaction to proceed at room temperature or 37 °C for a specified time (e.g., 2-24 hours). The reaction pH is typically kept between 7.4 and 8.0 to ensure the nucleophilicity of the target amino acid residues.
- Quench the reaction by adding a small molecule with a thiol or amine group (e.g., dithiothreitol or Tris buffer).
- Purify the resulting protein conjugate from unreacted NPA and byproducts using size-exclusion chromatography (SEC).
- Characterize the conjugate to determine the degree of labeling. This can be achieved using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass increase of the protein after conjugation.

Covalent Inhibition of Transglutaminase 2 (TGM2)

N-Phenylacrylamide has been identified as a covalent inhibitor of Transglutaminase 2 (TGM2), an enzyme implicated in various diseases, including cancer and fibrosis. The acrylamide moiety acts as an electrophilic "warhead" that covalently modifies a cysteine residue in the active site of TGM2, leading to its irreversible inhibition.

Transglutaminase 2 is a multifunctional enzyme that, when dysregulated, contributes to disease progression. In cancer, TGM2 is involved in promoting cell survival, metastasis, and drug resistance through pathways such as NF- κ B and PI3K/Akt. In fibrosis, TGM2 crosslinks extracellular matrix (ECM) proteins, leading to tissue stiffening and disease progression, often in conjunction with the TGF- β signaling pathway.



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Caption: TGM2 signaling in cancer and fibrosis and its inhibition by **N-Phenylacrylamide**.

Materials:

- Recombinant human Transglutaminase 2 (TGM2)
- **N-Phenylacrylamide** (NPA)
- TGM2 substrate (e.g., N,N-dimethylcasein or a specific peptide substrate)
- Amine donor substrate (e.g., 5-(biotinamido)pentylamine)
- Assay buffer (e.g., Tris buffer, pH 7.5, containing CaCl₂ and DTT)
- Detection reagent (e.g., Streptavidin-HRP for biotinylated substrate)
- 96-well microplate

- Plate reader

Procedure:

- Prepare a stock solution of **N-Phenylacrylamide** in DMSO.
- In a 96-well plate, add the assay buffer.
- Add serial dilutions of **N-Phenylacrylamide** to the wells. Include a vehicle control (DMSO only).
- Add the TGM2 enzyme to all wells except for the negative control.
- Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-30 minutes) at room temperature to allow for covalent modification.
- Initiate the enzymatic reaction by adding the TGM2 substrate and the amine donor substrate.
- Incubate the plate at 37 °C for a set period (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding EDTA to chelate Ca^{2+}).
- Detect the product formation. For a biotinylated substrate, this can be done by adding Streptavidin-HRP followed by a chromogenic substrate (e.g., TMB) and measuring the absorbance.
- Calculate the percent inhibition for each concentration of **N-Phenylacrylamide** and determine the IC_{50} value.

Analytical Characterization

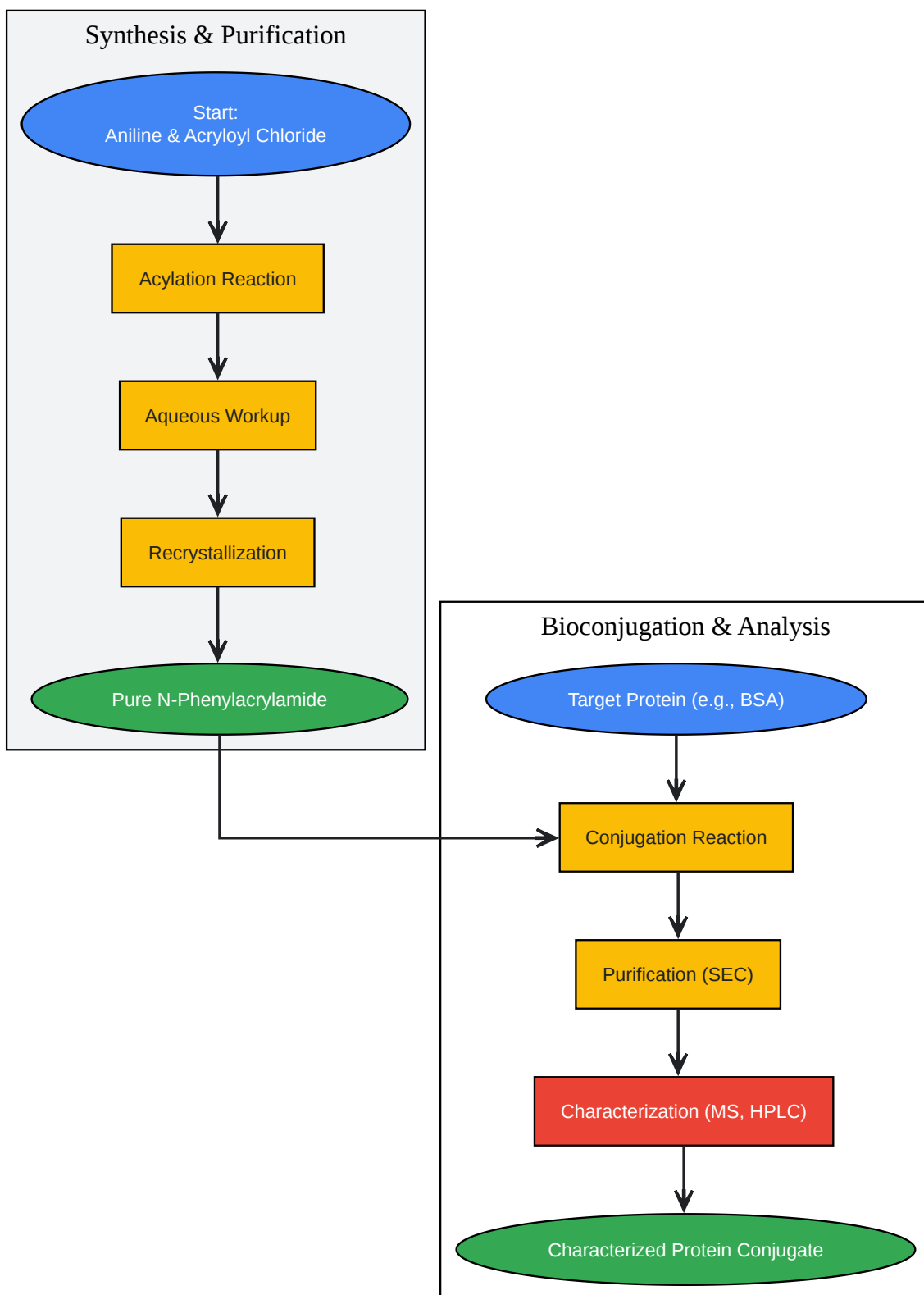
Standard analytical techniques are employed to characterize **N-Phenylacrylamide** and its derivatives.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the synthesized monomer.

- Mass Spectrometry (MS): Used to determine the molecular weight of the monomer and to characterize protein conjugates by measuring the mass shift upon modification.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amide and vinyl groups.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the monomer and to analyze the products of bioconjugation reactions.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and application of **N-Phenylacrylamide** in bioconjugation.



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Caption: A typical experimental workflow for **N-Phenylacrylamide** synthesis and bioconjugation.

Conclusion

N-Phenylacrylamide is a valuable and versatile chemical entity with broad applicability in drug development and biomedical research. Its ability to form polymers, participate in bioconjugation reactions, and act as a covalent inhibitor makes it a powerful tool for creating advanced drug delivery systems, protein-based therapeutics, and for probing biological pathways. This guide provides a foundational understanding and practical protocols to facilitate its use in the laboratory.

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